

# Technical Support Center: Metatartaric Acid Interactions in Wine

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## Compound of Interest

Compound Name: Metatartaric acid

Cat. No.: B12092344

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **metatartaric acid** for wine stabilization.

## Frequently Asked Questions (FAQs)

Q1: What is the primary function of **metatartaric acid** in wine?

A1: **Metatartaric acid**'s main role is to ensure the tartaric stability of wine by preventing the crystallization and precipitation of potassium bitartrate and, to some extent, calcium tartrate.[1] [2] It acts as a protective colloid, attaching to tartrate crystals as they form to keep them from growing and aggregating into visible deposits.[1] This is particularly useful for maintaining the clarity of white, rosé, and sparkling wines intended for consumption within a few months of bottling.[1]

Q2: How does temperature and pH affect the stability and efficacy of **metatartaric acid**?

A2: The effectiveness of **metatartaric acid** is temporary because it slowly hydrolyzes back to tartaric acid in the wine.[3][4][5] This rate of hydrolysis is highly dependent on temperature and pH.[3] Higher storage temperatures and higher wine pH accelerate the breakdown, reducing the stabilization period.[3][6] Conversely, lower temperatures prolong its efficiency.[6] For instance, its stabilizing effect can last for a couple of years at 10-12°C but may only last for one week at 30°C.[3][7]

Q3: Can **metatartaric acid** be used in conjunction with other fining agents or stabilizers?

A3: **Metatartaric acid** should not be added simultaneously with fining agents or other highly adsorptive substances, as this can significantly reduce its effectiveness.[6] All fining processes, such as bentonite treatment for protein stability, should be completed before the addition of **metatartaric acid**. [6] It can be used in strategies involving other stabilizers like Carboxymethylcellulose (CMC) or mannoproteins, but interactions can occur. For example, using it with mannoproteins can considerably decrease the filterability of red wines.[8][9][10]

Q4: What is the maximum permitted dosage of **metatartaric acid** in wine?

A4: The maximum permitted addition of **metatartaric acid** is typically 100 mg/L (or 10 g/hL).[3] [6][11] For young or freshly blended wines, it is often recommended to use the full dosage to ensure effectiveness.[6]

## Troubleshooting Guides

Issue 1: A milky or protein haze appears after adding **metatartaric acid**.

Possible Cause	Troubleshooting Step	Explanation
Protein Instability	1. Before adding metatartaric acid, perform a protein stability test (heat test).[6] 2. If the wine is unstable, conduct bentonite fining to remove excess proteins.[12][13]	Metatartaric acid is highly reactive with wine proteins due to its negative charge.[13] If a wine is not protein-stable, the addition can cause these proteins to flocculate, resulting in a haze.[6][14][15]
Interaction with Lysozyme	1. Ensure no residual lysozyme is present in the wine before treatment.	Metatartaric acid can precipitate with residual lysozyme, leading to protein haze, even if bentonite fining has been applied.[6]
Application to Very Cold Wine	1. Allow the wine to reach a moderate temperature before addition.	Applying metatartaric acid to extremely cold wines can sometimes produce cloudiness due to the formation of anomalous crystals.

Issue 2: The filter membranes are clogging during bottling after **metatartaric acid** addition.

Possible Cause	Troubleshooting Step	Explanation
Insufficient Time Before Filtration	1. Add metatartaric acid to the wine at least five days before the final membrane filtration. <a href="#">[6]</a>	The large molecules of metatartaric acid can block membrane pores if filtration is performed too soon after addition. <a href="#">[6]</a> Allowing a waiting period helps prevent this issue.
Interaction with Other Colloids	1. Ensure the wine is clean and pre-filtered before adding metatartaric acid. 2. Avoid using it with certain mannoprotein products in red wines.	Studies have shown that the combination of metatartaric acid and mannoproteins can significantly reduce the filterability of red wines. <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>

Issue 3: Tartrate crystals have formed in the bottle despite treatment.

Possible Cause	Troubleshooting Step	Explanation
Hydrolysis of Metatartaric Acid	1. Check the wine's storage temperature and age. 2. For wines intended for long aging, consider alternative stabilization methods like cold stabilization.[2][16]	The stabilizing effect of metatartaric acid is temporary and diminishes over time as it hydrolyzes.[4][17][18] High storage temperatures drastically shorten its effective lifespan.[6][7]
Improper Dissolution	1. Review the dissolution protocol. Ensure metatartaric acid was dissolved in cold water or wine.[14]	Dissolving metatartaric acid in hot water will cause immediate hydrolysis, rendering it ineffective and potentially increasing the risk of tartrate precipitation.[14]
Reduced Efficacy	1. Confirm that no fining agents were used concurrently. [6] 2. Ensure the wine was pre-filtered, as any subsequent filtration can remove the metatartaric acid.[6]	The product's efficiency is reduced if it is removed by filtration or interacts with adsorptive substances.[6]

## Data Summary

**Table 1: Stability and Efficacy of Metatartaric Acid**

Parameter	Condition	Effect / Duration	Reference
Stability	Storage at 50 - 53.6 °F (10 - 12 °C)	Approx. 2 years	[6]
Storage at 53.6 - 60.8 °F (12 - 16 °C)	Up to 18 months	[6]	
Storage at 59 - 64.4 °F (15 - 18 °C)	Up to 12 months	[6]	
Storage at 30°C	Approx. 1 week	[3]	
Storage at 0°C	Approx. 2 years	[3]	
Dosage	Maximum Permitted	0.83 lb/1,000 gal (10 g/hL or 100 mg/L)	[6][11]

**Table 2: Impact on Red Wine Filterability**

Treatment Agent	Filterability Index (FI)	Outcome	Reference
Metatartaric Acid	>500	Considerably reduced filterability	[8][9]
Mannoproteins	>500	Considerably reduced filterability	[8][9]
Control (White/Rosé Wines)	<20	Did not worsen filterability	[8][9]

## Experimental Protocols

### Protocol 1: Preparation and Addition of Metatartaric Acid

Objective: To correctly prepare and add **metatartaric acid** to wine for tartrate stabilization.

Materials:

- **Metatartaric acid** powder
- Cold wine or cold, demineralized water

- Stirring apparatus
- Treatment tank

#### Methodology:

- Ensure the wine to be treated has completed all fining and clarification steps and is protein-stable.[6] The wine should be pre-filtered and ready for bottling.[6]
- Calculate the required amount of **metatartaric acid** based on the wine volume, not exceeding the legal maximum of 10 g/hL.[6]
- In a separate container, dissolve the calculated quantity of **metatartaric acid** powder in 10 to 20 times its weight in cold wine or water.[6] Crucially, the liquid must be cold to prevent premature hydrolysis.[14]
- Slowly add the powder to the liquid while stirring continuously to prevent the formation of lumps.[6]
- Once fully dissolved, add this solution to the main volume of wine.
- Mix the bulk wine thoroughly to ensure homogeneous distribution of the **metatartaric acid**.
- Allow the treated wine to rest for at least five days before conducting the final membrane filtration to avoid filter clogging.[6]

## Protocol 2: Determination of Metatartaric Acid Presence (Adapted from OIV-MA-AS313-21)

Objective: To qualitatively determine the presence of **metatartaric acid** in a wine sample.

Principle: In a mildly acidic medium, **metatartaric acid** forms an insoluble precipitate with cadmium acetate, a reaction unique among elements typically present in wine. This precipitate can be redissolved and heated with sodium hydroxide to release tartaric acid, which produces a specific orange color with ammonium metavanadate.[19]

#### Materials:

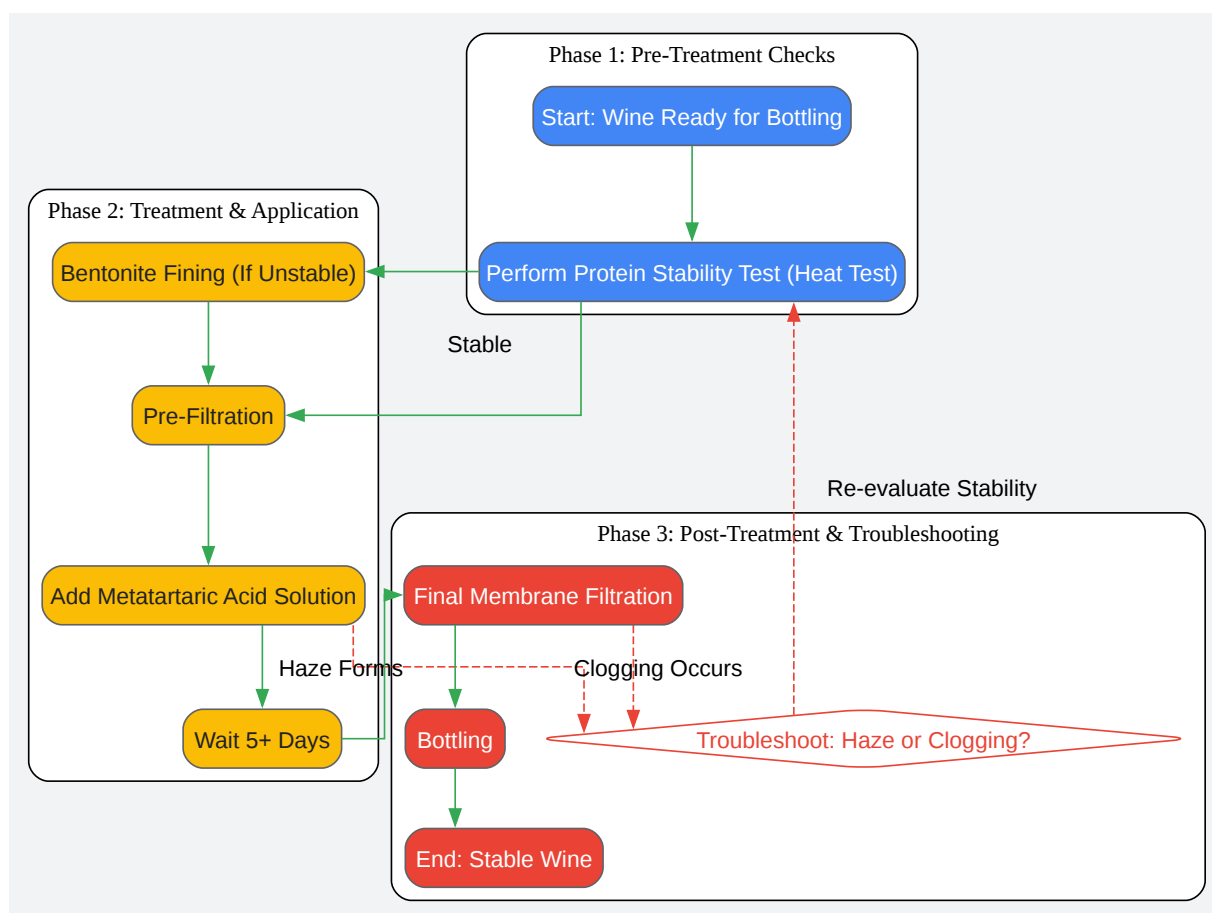
- Wine sample
- Cadmium acetate solution (5%)
- Sodium hydroxide (1M)
- Ammonium metavanadate solution (2%)
- Test tubes, centrifuge, heating apparatus

#### Methodology:

- Place a sample of wine into a test tube.
- Add the cadmium acetate solution. In the presence of **metatartaric acid**, an insoluble precipitate will form.[\[19\]](#)
- Centrifuge the sample to isolate the precipitate.
- Decant the supernatant and redissolve the precipitate in water. Note: Tartaric acid also precipitates with cadmium acetate but only at high alcohol concentrations (>25% vol), and that precipitate, unlike the one from **metatartaric acid**, redissolves in water.[\[19\]](#)
- Break down the cadmium precipitate by heating it with sodium hydroxide. This step hydrolyzes the **metatartaric acid**, releasing tartaric acid.[\[19\]](#)
- Add the ammonium metavanadate solution to the sample. A specific orange color indicates the initial presence of **metatartaric acid**.[\[19\]](#)
- A control sample of the same wine, heated beforehand to hydrolyze any **metatartaric acid**, should be run in parallel for comparison.[\[19\]](#)

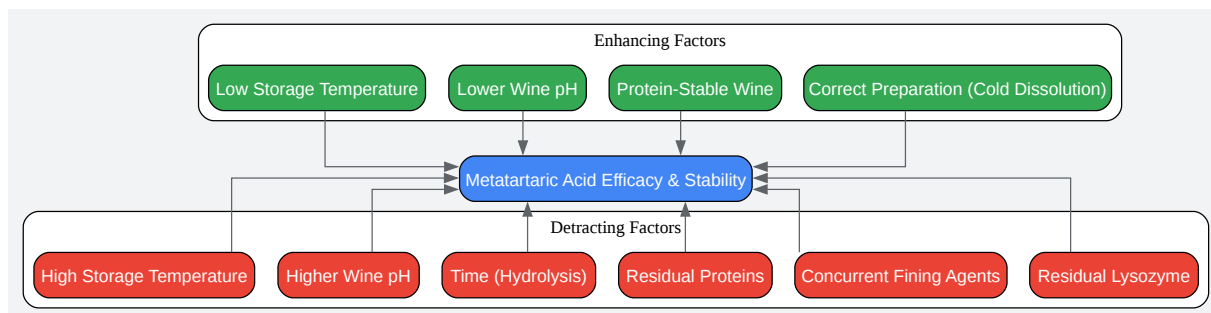
## Visualizations





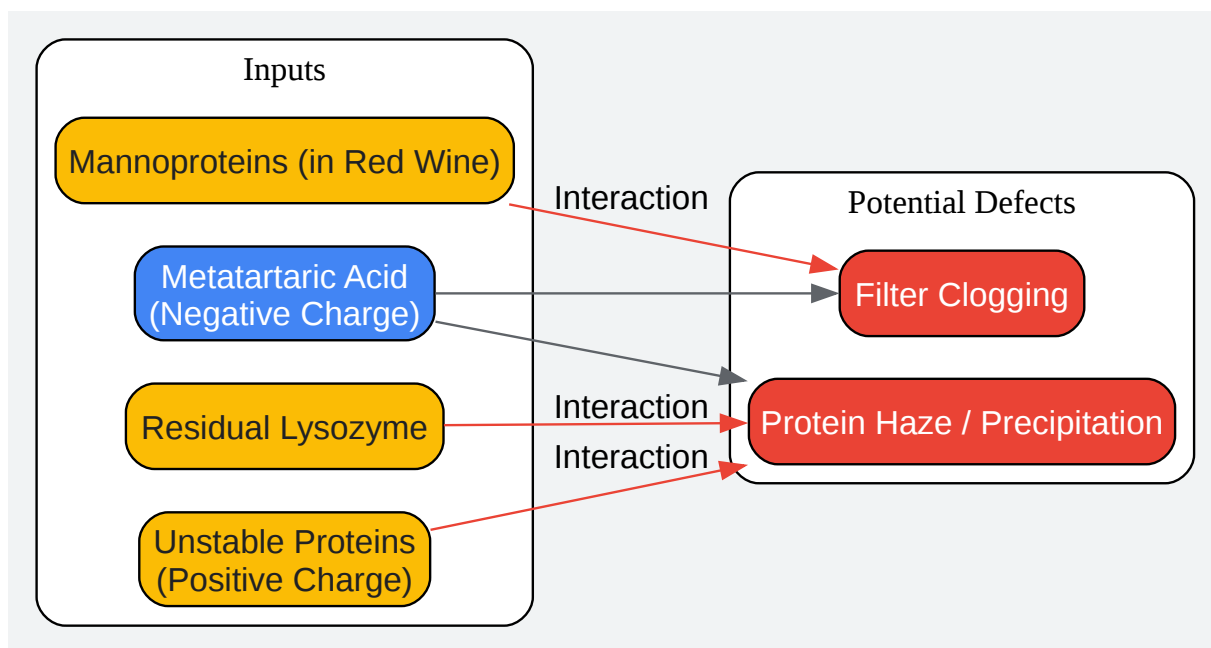
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Caption: Experimental workflow for applying **metatartaric acid**.



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Caption: Factors influencing **metatartaric acid** stability.



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Caption: Interactions leading to potential wine defects.

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